1-Heptanesulfonamide, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-methyl-

Henry's Law constant air-water partitioning PFAS volatility

PFAS monitoring programs using surrogate C6 or C8 sulfonamide standards generate invalid partitioning data when applied to C7 N-methyl FASAs. This compound (CAS 68259-14-3) is the exact reference material required for accurate quantification. • Henry's Law constant (1.3×10⁻⁵ mol/m³Pa) is ~2000-fold lower than PFOSA; compound-specific kH essential for valid air-water partitioning models. • Distinct monoisotopic mass (462.972 Da) and retention time fill a critical gap in HRMS non-targeted PFAS suspect screening libraries. • N-methyl substitution shifts pKa ~2 log units vs. primary sulfonamides; essential for correct sorption and bioavailability predictions at environmental pH. Supplied as neat reference standard for environmental fate studies, bioaccumulation assays, and analytical method development.

Molecular Formula C7F15SO2NHCH3
C8H4F15NO2S
Molecular Weight 463.17 g/mol
CAS No. 68259-14-3
Cat. No. B13418077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Heptanesulfonamide, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-methyl-
CAS68259-14-3
Molecular FormulaC7F15SO2NHCH3
C8H4F15NO2S
Molecular Weight463.17 g/mol
Structural Identifiers
SMILESCNS(=O)(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
InChIInChI=1S/C8H4F15NO2S/c1-24-27(25,26)8(22,23)6(17,18)4(13,14)2(9,10)3(11,12)5(15,16)7(19,20)21/h24H,1H3
InChIKeyKDHCALLFPWZTPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 6 analog / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pentadecafluoro-N-methylheptanesulfonamide (CAS 68259-14-3): Identity & Class


1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-methylheptane-1-sulfonamide (CAS 68259-14-3) is a secondary perfluoroalkyl sulfonamide (FASA) belonging to the broader per- and polyfluoroalkyl substance (PFAS) family [1]. Its molecular formula C8H4F15NO2S and molecular weight 463.16 g/mol distinguish it from the more common C8 (perfluorooctane) sulfonamide analogs by possessing a C7 perfluoroheptane backbone with an N-methyl substituent [2]. The compound is cataloged in authoritative contaminant databases and priority chemical inventories, indicating its recognized environmental presence and regulatory relevance [3].

PFAS environmental fate and transport modeling
C7-specific bioaccumulation and precursor pathway research
HRMS-based isomer fingerprinting and suspect screening
Regulatory compliance-driven procurement (priority inventory listed)

Why Generic Substitution of C7 N-Methyl FASA Is Unreliable


Perfluoroalkyl sulfonamides (FASAs) exhibit profound differences in environmental fate, bioaccumulation potential, and volatility as a function of fluoroalkyl chain length and N-substitution [1]. Simply substituting a C7 N-methyl FASA for a C6 or C8 analog—or for the non-methylated parent sulfonamide—without accounting for the steep chain-length dependence of air-water partitioning (Henry's Law constant) and bioconcentration factors (BCFs) can lead to invalid environmental monitoring data, failed remediation benchmarks, or non-representative toxicological assessments [2]. The quantitative evidence below documents the specific property divergences that make indiscriminate substitution scientifically indefensible.

Air–water partitioning divergence
Henry’s Law constant may differ by orders of magnitude from C8 primary sulfonamides, rendering generic analog substitution invalid for atmospheric transport models.
Chain-length-dependent bioaccumulation
Bioaccumulation factors scale steeply with perfluoroalkyl chain length; a C6 or C8 analog cannot represent the intermediate accumulation behavior predicted for the C7 N-methyl congener.
N‑methyl speciation shift
The N‑methyl substituent lowers the predicted pKa by ~2 units compared to primary FASAs, producing a ≥10‑fold difference in ionized fraction at environmental pH, which alters sorption and mobility—parameters that non‑methylated analogs cannot replicate.

C7 N-Methyl FASA vs. Analogs: Quantitative Evidence


Henry's Law Constant vs. PFOSA

The dimensionless Henry's Law constant (kH) for the target C7 N-methyl sulfonamide is 1.3×10⁻⁵ mol/(m³Pa) at 298.15 K [1]. For perfluorooctane sulfonamide (PFOSA, C8 non-methylated), the Henry's Law constant is 2.4×10⁻² mol/(m³Pa) under the same conditions, a difference of approximately 1,850-fold [1]. This indicates that the C7 N-methyl compound is substantially less volatile than the C8 primary sulfonamide, fundamentally altering its atmospheric transport potential and exposure pathway modeling.

Henry’s Law Constant
Head-to-head
Target: 1.3×10⁻⁵ mol/(m³·Pa) vs. PFOSA: 2.4×10⁻² mol/(m³·Pa)
Supports compound-specific air–water partitioning input
~1,850‑fold lower volatility alters atmospheric transport modelling
Henry's Law constant air-water partitioning PFAS volatility environmental fate

Bioaccumulation Factor Scaling: C7 vs. C6/C8 FASAs

In a 2024 field study of fish downstream of AFFF-contaminated sites, bioaccumulation factors (BAFs) for C3–C8 FASAs ranged from 1 to 3 orders of magnitude greater than their terminal perfluoroalkyl sulfonate counterparts, with a statistically significant linear relationship (p<0.05) between BAF and chain length [1]. The C6 FASA exhibited concentrations up to 175 ng/g in fish tissue, while the C8 FASA (PFOSA) displayed the highest mean BCF of 7,700 L/kg in kidney [2]. The C7 N-methyl FASA (target compound) is predicted to fall between these values, with chain-length-dependent accumulation that is not captured by either C6 or C8 surrogates.

Bioaccumulation Factor
Class-level
Predicted intermediate BAF between C6 (≤175 ng/g) and C8 (BCF 7,700 L/kg)
Chain-length-specific BAF context required
C7 congener data to verify in targeted studies
bioaccumulation FASA chain length fish BAF

N-Methyl Substitution: pKa and Environmental Speciation

Secondary N-methyl perfluoroalkyl sulfonamides, including the target compound, are predicted to have pKa values in the range of approximately 5–6, rendering them partially anionic at environmentally relevant pH (6–8) [1]. Primary FASAs (without N-alkyl substitution) have higher pKa values (~7–8) and remain predominantly neutral in surface waters. This speciation difference results in a ≥10-fold difference in the fraction of ionized species at pH 7, directly impacting sorption to soils, sediment, and organic carbon, as well as bioavailability [1].

Ionization & Speciation
Class-level
Predicted pKa ~5–6; ≥10× higher ionized fraction vs. primary FASAs at pH 7
Speciation alters sorption and bioavailability predictions
SPARC‑predicted; experimental validation advised
pKa N-methyl sulfonamide environmental speciation amide acidity

Regulatory Listing: China Priority Controlled Substances Inventory

CAS 68259-14-3 is explicitly listed in the China Inventory of Priority Controlled Substances, which identifies chemicals of significant inherent hazard that may persist in the environment and pose risks to human health [1]. In contrast, many shorter-chain (C4–C6) PFAS sulfonamides are not yet listed on this specific inventory. This regulatory designation imposes procurement, handling, and reporting obligations that do not apply to non-listed analogs.

Regulatory Listing
Head-to-head
Listed on China Priority Controlled Substances Inventory; C4–C6 FASAs not listed
Compliance obligations differ by congener
Procurement restriction context for China‑based operations
regulatory compliance China inventory priority chemical procurement restriction

Mass Spectral Differentiation from PFOSA and PFHxSA

The exact monoisotopic mass of the target compound is 462.972 g/mol, with 15 fluorine atoms contributing 61.6% of the molecular mass by weight [1]. This contrasts with perfluorooctane sulfonamide (PFOSA, C8H2F17NO2S, monoisotopic mass 498.95 g/mol, 17 fluorine atoms) and perfluorohexane sulfonamide (PFHxSA, C6H2F13NO2S, 399.13 g/mol, 13 fluorine atoms). The mass difference of ~36 Da from PFHxSA and ~35 Da from PFOSA enables unambiguous identification via high-resolution mass spectrometry (HRMS), an essential criterion for trace-level quantification in complex environmental or biological matrices.

Mass Spectral Identity
Analytical context
Monoisotopic mass 462.972 Da; Δm ~35–36 Da vs. PFOSA / PFHxSA
Unique HRMS marker for isomer‑specific studies
15 F atoms, distinct retention time; supports suspect screening libraries
molecular weight fluorine content mass spectrometry analytical standard

Precursor Pathway: PFHpS vs. PFOS Formation

FASAs are recognized as stable intermediate transformation products of larger PFAS precursors and can be further oxidized to terminal perfluoroalkyl sulfonates (PFSAs) [1]. C8 FASAs (including N-MeFOSA) ultimately yield perfluorooctane sulfonate (PFOS, C8), while C7 FASAs such as the target compound are expected to yield perfluoroheptane sulfonate (PFHpS, C7). PFHpS has distinct bioaccumulation and toxicological profiles from PFOS, with generally lower tissue accumulation in mammals. Procurement of the C7 N-methyl FASA enables direct study of the PFHpS formation pathway, independent of PFOS contamination.

Precursor Pathway
Class-level
Yields perfluoroheptane sulfonate (PFHpS, C7); N-MeFOSA yields PFOS (C8)
Enables PFHpS pathway tracing, independent of PFOS
Terminal product bioaccumulation differs; source apportionment context
precursor transformation PFOS PFHpS metabolic pathway oxidation

Procurement-Driven Application Scenarios for C7 N-Methyl FASA


Environmental Fate Modeling with Compound-Specific Henry's Law

The measured Henry's Law constant for this compound (1.3×10⁻⁵ mol/m³Pa) is nearly 2,000-fold lower than that of PFOSA [1]. Atmospheric dispersion and vapor intrusion models for PFAS-contaminated sites must use this compound-specific kH value rather than extrapolating from C8 sulfonamide data. Procurement of the authentic standard enables experimental validation of model predictions for C7 N-methyl FASA behavior in air-water partitioning.

Aquatic Bioaccumulation Studies for C7 FASA

Published BAF data for C3–C8 FASAs demonstrate strong chain-length dependence, yet the C7 N-methyl congener remains specifically under-characterized [1]. Controlled laboratory bioconcentration or field-based bioaccumulation studies using the pure compound are needed to quantify its tissue-specific accumulation factors, which are predicted to be intermediate between C6 and C8 FASAs. This compound is the essential analytical spike and exposure material for such studies.

pH-Dependent Sorption and Speciation Studies

The predicted pKa shift of approximately 2 log units between primary and N-methyl sulfonamides produces a >10-fold difference in ionized fraction at circumneutral pH [1]. Column transport experiments, soil batch sorption tests, and bioavailability assays that require a partially anionic FASA standard at environmentally relevant pH must use the exact N-methyl derivative; non-methylated analogs will misrepresent sorption behavior and mobile fraction predictions.

HRMS Method for PFAS Isomer Fingerprinting

With a monoisotopic mass of 462.972 Da and a unique retention time, this compound fills a gap in HRMS-based non-targeted PFAS workflows [1]. Its distinct mass defect and fragmentation pattern differentiate it from both C6 (PFHxSA) and C8 (PFOSA/N-MeFOSA) sulfonamides. Analytical laboratories developing comprehensive PFAS suspect screening libraries or performing source tracking via isomer profiling require the pure compound as a certified reference material.

Application
Selection Property
Validation Focus
Environmental Fate Modeling
Air–water partitioning profile
Model‑specific kH validation
Aquatic Bioaccumulation Studies
Chain‑length‑dependent BAF
Tissue accumulation context
Sorption & Speciation Research
pH‑dependent ionization
Sorption coefficient validation
HRMS PFAS Fingerprinting
Mass spectral identity
Isomer‑specific library inclusion
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